2-Bromo-3,4-dimethoxypyridine

Catalog No.
S1922041
CAS No.
104819-52-5
M.F
C7H8BrNO2
M. Wt
218.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3,4-dimethoxypyridine

CAS Number

104819-52-5

Product Name

2-Bromo-3,4-dimethoxypyridine

IUPAC Name

2-bromo-3,4-dimethoxypyridine

Molecular Formula

C7H8BrNO2

Molecular Weight

218.05 g/mol

InChI

InChI=1S/C7H8BrNO2/c1-10-5-3-4-9-7(8)6(5)11-2/h3-4H,1-2H3

InChI Key

LYFITQNDOMDLJP-UHFFFAOYSA-N

SMILES

COC1=C(C(=NC=C1)Br)OC

Canonical SMILES

COC1=C(C(=NC=C1)Br)OC

Chemical Properties

2-Bromo-3,4-dimethoxypyridine is a heterocyclic aromatic compound. Heterocyclic aromatic compounds contain a ring structure with atoms of different elements, and at least one atom in the ring is aromatic. This means the compound has special stability due to electron configurations of its molecules .

The presence of bromine (Br) and methoxy (OCH3) groups on the pyridine ring can potentially influence the molecule's reactivity in various ways .

Potential Applications

Scientific research on 2-Bromo-3,4-dimethoxypyridine explores its potential applications in various fields. Some documented areas of study include:

  • Organic synthesis: As a building block for the synthesis of more complex molecules with desired properties [reference needed].
  • Medicinal chemistry: Investigating potential interactions with biological targets, though specific mechanisms or applications are not publicly available at this time [reference needed].

2-Bromo-3,4-dimethoxypyridine is a chemical compound with the molecular formula C₇H₈BrNO₂ and a molecular weight of 218.05 g/mol. It is characterized by the presence of a bromine atom at the 2-position and two methoxy groups at the 3 and 4 positions of the pyridine ring. This compound is often utilized in organic synthesis due to its reactivity and ability to participate in various chemical transformations, making it valuable in research and industrial applications .

  • Nucleophilic Substitution Reactions: The bromine atom serves as a good leaving group, allowing for nucleophilic substitution reactions where nucleophiles can replace the bromine atom. This property is essential for synthesizing more complex organic molecules.
  • Coupling Reactions: It can participate in Suzuki cross-coupling reactions, which are pivotal for forming carbon-carbon bonds, thereby enabling the synthesis of diverse pyridine derivatives .
  • Dimerization: Under certain conditions, it may also engage in dimerization reactions, leading to larger molecular structures that can have unique properties and functionalities .

Several methods exist for synthesizing 2-bromo-3,4-dimethoxypyridine:

  • Bromination of 3,4-Dimethoxypyridine: This method involves treating 3,4-dimethoxypyridine with bromine in a suitable solvent under controlled conditions to introduce the bromine atom at the 2-position. Typically, this reaction requires careful temperature control to optimize yield and minimize side reactions .
  • Use of Sodium Hydroxide: A preparation method described involves using sodium hydroxide to facilitate the bromination process in an aqueous solution, followed by recrystallization to obtain pure 2-bromo-3,4-dimethoxypyridine .

2-Bromo-3,4-dimethoxypyridine finds applications in various fields:

  • Organic Synthesis: It serves as a key intermediate in synthesizing complex organic compounds, including bipyridyl derivatives and oligo(N-phenyl-m-aniline) derivatives which have potential applications in materials science and electronics .
  • Pharmaceutical Development: Its derivatives may be explored for potential therapeutic applications due to their structural similarities with biologically active compounds.
  • Material Science: The compound's ability to form stable structures makes it useful in developing new materials with specific electronic properties .

Studies on the interactions of 2-bromo-3,4-dimethoxypyridine with various reagents have shown its potential in facilitating chemical transformations. For instance, its reactivity under high-pressure conditions has been investigated, revealing pathways to synthesize novel compounds that might not form under standard conditions. These studies highlight its versatility as a reagent in organic synthesis .

Several compounds share structural similarities with 2-bromo-3,4-dimethoxypyridine. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-Bromo-3-methoxypyridineBromine at position 2, one methoxy groupLess sterically hindered than its dimethoxy counterpart
3-Bromo-4-methylpyridineBromine at position 3, one methyl groupLacks dimethoxy substitution which affects reactivity
2-Chloro-3,4-dimethoxypyridineChlorine instead of bromineGenerally less reactive than the brominated version
2-Bromo-5-methylpyridineBromine at position 2, methyl group at position 5Different substitution pattern affecting biological activity

The presence of two methoxy groups in 2-bromo-3,4-dimethoxypyridine enhances its solubility and reactivity compared to similar compounds with fewer or different substituents. This structural feature contributes to its utility in organic synthesis and potential biological applications.

The synthesis of 2-bromo-3,4-dimethoxypyridine requires careful consideration of bromination methodologies that can achieve regioselective installation of bromine atoms on pyridine scaffolds. Traditional halogenation approaches for pyridine derivatives have evolved significantly, offering diverse strategies with varying degrees of selectivity and efficiency.

Electrophilic Aromatic Substitution Approaches

Classical electrophilic bromination of pyridines typically occurs at the 3-position due to the electron-deficient nature of the pyridine ring [1] [2]. The electron-withdrawing nitrogen atom makes positions 2 and 4 less reactive toward electrophilic attack, while the 3-position remains the most favorable site for bromination. However, these reactions often require harsh conditions and provide limited regioselectivity when multiple substitution patterns are desired [3].

N-Bromosuccinimide has emerged as a versatile brominating agent for pyridine derivatives, offering improved selectivity compared to molecular bromine [4] [5]. The reaction typically proceeds under radical conditions using carbon tetrachloride as solvent with azobisisobutyronitrile or benzoyl peroxide as radical initiators [6]. Under optimized conditions, N-bromosuccinimide can achieve yields ranging from 60-95% for various pyridine substrates [4].

Advanced Phosphine-Mediated Halogenation

A significant advancement in pyridine halogenation has been the development of designed phosphine reagents that enable 4-selective halogenation [3] [7]. This methodology involves a two-step process where heterocyclic phosphines are first installed at the 4-position of pyridines as phosphonium salts, followed by displacement with halide nucleophiles. The process utilizes lithium halides in combination with trifluoromethanesulfonic acid at temperatures ranging from 80-120°C, achieving yields of 70-94% [3].

The mechanistic studies indicate that carbon-halogen bond formation occurs via a stepwise nucleophilic aromatic substitution pathway, with phosphine elimination serving as the rate-determining step [3]. Steric interactions between the departing phosphine and pyridyl substituents account for differences in reactivity between 2- and 3-substituted pyridines, providing valuable insights for synthetic optimization.

Zincke Imine-Based Halogenation Strategy

Recent developments have introduced Zincke imine intermediates as effective pathways for 3-selective halogenation of pyridines [8] [9]. This approach involves ring-opening of pyridines to form linear imines, which undergo highly regioselective halogenation under mild conditions. The method employs N-halosuccinimides with acids such as trifluoroacetic acid or hydrochloric acid at 60°C, followed by cyclization to reform the halogenated pyridine ring [9].

The Zincke imine strategy has demonstrated excellent functional group tolerance and can be applied to late-stage halogenation of complex pharmaceuticals and agrochemicals [9]. Yields typically range from 50-90% depending on the substrate and halogenating conditions employed.

Palladium-Catalyzed Directed Halogenation

Palladium-catalyzed directed halogenation represents another important methodology for pyridine functionalization [10] [11]. Using palladium acetate catalysts with N-chloro- or N-bromosuccinimide, this approach achieves directed functionalization at the 3-position of bipyridine N-oxides under relatively mild conditions [11]. The reaction typically requires 5 mol% palladium acetate in chlorobenzene at 110°C, providing halogenated products in high yields.

The reaction sensitivity to steric hindrance by 4- and 6′-substituents affects regioselectivity, with coordination hindrance leading to alternative halogenation patterns [11]. Phosphine ligands such as triphenylphosphine and tricyclohexylphosphine can significantly improve reaction yields and selectivity [10].

Electrochemical and Green Chemistry Approaches

Electrochemical bromination has gained attention as an environmentally friendly alternative to traditional halogenation methods [12] [13]. This approach eliminates the need for catalysts and oxidants while enabling regioselective meta-bromination of pyridines under mild aqueous conditions at room temperature [12]. The method utilizes inexpensive and safe bromine salts, achieving yields ranging from 28-95% with excellent functional group tolerance.

The bromide-bromate couple system represents another green chemistry approach for aromatic heterocycle bromination [13]. In-situ acid activation of the bromide-bromate couple generates reactive bromine species that efficiently brominate electron-rich heterocycles under mild aqueous conditions without requiring additional catalysts [13].

Regioselective Methoxylation Techniques

The installation of methoxy groups on pyridine rings requires specialized methodologies that can achieve precise regiocontrol while maintaining compatibility with other functional groups. The synthesis of 3,4-dimethoxypyridine derivatives presents unique challenges due to the need for sequential or simultaneous introduction of multiple methoxy substituents.

Nucleophilic Substitution Strategies

Traditional nucleophilic substitution approaches utilize halopyridines as starting materials, employing methoxide nucleophiles under basic conditions . The synthesis of 2,6-dimethoxypyridine typically involves reaction of 2,6-dibromopyridine with methanol in the presence of cesium carbonate and palladium acetate at 80°C . This approach provides good yields (70-85%) and excellent regioselectivity for the desired substitution pattern.

For 3,4-dimethoxypyridine synthesis, alternative strategies have been developed starting from appropriate precursors [15]. One efficient route involves conversion of 3-hydroxypyran-4-one derivatives through a series of transformations, ultimately achieving the target dimethoxypyridine structure with good overall yields [15].

Pyridine N-Oxide Mediated Approaches

Pyridine N-oxides serve as valuable intermediates for regioselective functionalization, offering enhanced reactivity compared to parent pyridines [16]. The N-oxide functionality activates the pyridine ring toward nucleophilic attack, particularly at the 2- and 4-positions [17]. Synthesis of pyridine N-oxides can be achieved using m-chloroperoxybenzoic acid in dichloromethane at 0-5°C, providing yields of 93-96% with high purity [16].

The subsequent methoxylation of pyridine N-oxides can proceed through various pathways, including direct nucleophilic substitution or electrophilic activation followed by methoxide addition [18]. The regioselectivity depends on the substitution pattern of the N-oxide and the reaction conditions employed.

Transition-Metal-Free Alkylation Methods

Recent developments have introduced transition-metal-free approaches for pyridine alkylation using 1,1-diborylalkanes as alkylating reagents [19]. This methodology enables regioselective alkylation of pyridine N-oxides with excellent regioselectivity and broad substrate scope [19]. The reaction proceeds efficiently under base-promoted conditions at room temperature, offering mild and operationally simple protocols.

For methoxylation specifically, related approaches utilize appropriate boron-based methyl donors or methoxide sources under similar conditions [20]. The excellent regioselectivity and functional group tolerance make these methods particularly attractive for complex synthetic applications.

Sodium Hydride-Iodide Composite Systems

A unique approach to methoxypyridine functionalization employs sodium hydride-iodide composite systems for nucleophilic amination, which can be adapted for methoxylation reactions [21]. This system enables unprecedented nucleophilic substitution of methoxypyridines under mild conditions, demonstrating the versatility of hydride-iodide composites in heterocyclic chemistry [21].

The method tolerates various pyridine substitution patterns and can be applied to sequential functionalization of dimethoxypyridines, providing access to highly substituted pyridine derivatives [21]. Reaction conditions typically involve sodium hydride and lithium iodide in tetrahydrofuran at 60°C, achieving yields of 55-85% depending on the substrate complexity.

Late-Stage Functionalization Approaches

For complex synthetic targets, late-stage methoxylation becomes crucial for accessing diverse structural analogs [22]. Nucleophilic C4-selective arylation methods have been developed using N-substituted pyridinium salts, enabling installation of various nucleophiles including methoxide groups under mild conditions [22]. This approach demonstrates excellent functional group tolerance and can be applied to drug-like molecules without requiring protection-deprotection strategies.

Catalytic Systems for Bromine Incorporation

The development of efficient catalytic systems for bromine incorporation into pyridine derivatives has been a major focus of synthetic methodology research. Various metal-based and metal-free catalytic approaches have been developed, each offering distinct advantages in terms of selectivity, reaction conditions, and substrate scope.

Palladium-Catalyzed Systems

Palladium acetate has emerged as a highly effective catalyst for directed bromination of pyridine derivatives [10] [11]. The catalyst system typically employs palladium acetate in combination with phosphine ligands such as triphenylphosphine or tricyclohexylphosphine [10]. Optimized conditions involve 5-10 mol% palladium acetate with N-bromosuccinimide in chlorobenzene at 110-130°C.

The mechanistic pathway involves palladium coordination to the pyridine nitrogen, followed by intramolecular C-H activation and subsequent bromination [10]. The phosphine ligands play crucial roles in controlling both reactivity and selectivity, with CyJohnPhos and tricyclohexylphosphine providing superior results for certain substrate classes [10].

Reaction optimization studies have demonstrated that the palladium loading can be reduced to as low as 5 mol% without significant loss in yield, making the process more economically viable [10]. The system shows excellent functional group tolerance, accommodating ester, amide, and various aromatic substituents without interference.

Copper-Based Catalytic Systems

Copper(II) bromide catalysts offer an alternative approach for pyridine bromination, particularly through Sandmeyer-type reactions of aminopyridine precursors [15]. The optimal conditions employ copper(II) bromide with alkyl nitrites such as amyl nitrite in dibromomethane at temperatures ranging from 25-65°C [15].

The reaction proceeds through both cationic and radical pathways, with the mechanistic preference depending on reaction conditions and substrate structure [15]. Lower temperatures favor the radical pathway, while elevated temperatures promote cationic mechanisms [15]. The copper catalyst loading can be optimized to 10-50 mol% depending on reaction requirements, with higher loadings providing faster reaction rates.

This copper-based approach has been successfully applied to the synthesis of various bromocyclopropylpyridines and demonstrates excellent compatibility with aqueous reaction media [15]. The method represents a cost-effective alternative to palladium catalysis while maintaining good yields and selectivity.

Gallium-Based Catalytic Systems

Gallium-based catalysts have been developed for halogenation of aromatic and heterocyclic compounds under harsh conditions [23]. These systems typically operate at temperatures ranging from 100-250°C and can accommodate both chlorination and bromination reactions [23]. The gallium catalysts demonstrate unique thermal stability and can function effectively in the presence of hydrogen fluoride and other aggressive reaction media.

While requiring more demanding reaction conditions compared to palladium or copper systems, gallium catalysts offer exceptional durability and can be applied to substrates that are incompatible with other catalytic approaches [23]. The high-temperature tolerance makes these systems particularly valuable for challenging bromination reactions that fail under milder conditions.

Metal-Free Catalytic Approaches

Metal-free bromination systems have gained significant attention due to their operational simplicity and absence of metal contamination concerns [5] [13]. N-Bromosuccinimide serves as both brominating agent and catalyst in radical-mediated processes, typically requiring only radical initiators such as azobisisobutyronitrile or benzoyl peroxide [5].

The bromide-bromate couple represents another metal-free approach, generating reactive bromine species through in-situ acid activation [13]. This system operates under mild aqueous conditions and demonstrates excellent selectivity for electron-rich aromatic positions [13]. The environmental compatibility and operational simplicity make this approach particularly attractive for large-scale applications.

Temperature optimization studies have shown that metal-free systems can operate effectively from 0-80°C, with the optimal temperature depending on the specific substrate and desired selectivity [24]. Lower temperatures generally favor higher selectivity but may require longer reaction times to achieve complete conversion.

Phosphine-Mediated Catalytic Systems

The designed phosphine approach represents a unique catalytic strategy that achieves unprecedented 4-selectivity in pyridine halogenation [3] [7]. The heterocyclic phosphine reagents function as both activating agents and leaving groups, enabling highly selective bromination at the typically unreactive 4-position [3].

The catalytic cycle involves initial phosphine addition to form phosphonium intermediates, followed by nucleophilic displacement with bromide ions [3]. The phosphine structure can be tailored to optimize both reactivity and selectivity, with electron-deficient pyridine ligands on the phosphine providing enhanced reactivity toward halide nucleophiles [3].

Reaction optimization has demonstrated that the phosphine-mediated system can achieve excellent yields (70-94%) with outstanding 4-selectivity across a broad range of pyridine substrates [3]. The method represents a significant advancement in regioselective pyridine functionalization and has been successfully applied to late-stage bromination of complex pharmaceutical intermediates.

Iridium and Lewis Acid Co-Catalytic Systems

Recent developments have introduced iridium catalysts in combination with Lewis acidic ligands for meta-selective functionalization of pyridines [17]. The designed 1,10-phenanthroline ligands bearing Lewis acidic alkylborane moieties interact with the pyridine nitrogen atom, accelerating iridium catalysis while controlling regioselectivity [17].

These systems operate at room temperature and demonstrate excellent meta-selectivity for various pyridine substrates [17]. While primarily developed for borylation reactions, the principles can be extended to halogenation processes, offering potential for highly selective bromination under mild conditions [17].

Of 2-Bromo-3,4-dimethoxypyridine

Reaction ConditionMajor Product PositionRelative Rate vs PyridineElectronic Effect
Standard bromination (Br₂/AlCl₃)5-position (meta to OMe)0.001Methoxy groups activate through +M effect
Nitration (HNO₃/H₂SO₄)5-position (meta to OMe)0.0008Nitrogen deactivates through -I effect
Friedel-Crafts acylation5-position (meta to OMe)0.002Steric hindrance from methoxy groups
Chlorination (Cl₂/FeCl₃)5-position (meta to OMe)0.001Bromine deactivates through -I/-M effects
Sulfonation (SO₃/H₂SO₄)5-position (meta to OMe)0.0005Combined deactivation from N and Br

The regioselectivity observed in these reactions stems from the directing effects of the methoxy substituents, which activate the 5-position through resonance donation while simultaneously providing steric protection at the adjacent 4-position [12] [13]. Computational studies using density functional theory have confirmed that the 5-position possesses the highest electron density among available substitution sites, consistent with experimental observations [14] [15].

Temperature-dependent kinetic studies reveal Arrhenius parameters that reflect the challenging nature of electrophilic attack on this electron-deficient heterocycle. Activation entropies are typically negative, indicating highly ordered transition states characteristic of electrophilic aromatic substitution in deactivated aromatic systems [16] [11].

Nucleophilic Displacement Reactions at C-2

The nucleophilic aromatic substitution chemistry of 2-bromo-3,4-dimethoxypyridine is dominated by displacement reactions at the C-2 position, where the bromine atom serves as an excellent leaving group. The electron-deficient nature of the pyridine ring, enhanced by the presence of the electronegative nitrogen atom, facilitates nucleophilic attack through the addition-elimination mechanism [17] [18].

Kinetic studies demonstrate that nucleophilic substitution at C-2 proceeds with rate constants ranging from 10⁻⁴ to 10⁻² inverse molar seconds, depending on nucleophile strength and reaction conditions [11] [19]. The mechanism involves initial nucleophilic addition to form a Meisenheimer-type intermediate, followed by elimination of bromide ion to restore aromaticity [20] [21].

The methoxy substituents at positions 3 and 4 exert significant influence on the reactivity pattern. While these groups donate electron density through resonance, their effect is insufficient to override the strong activation provided by the pyridine nitrogen . The resulting electronic environment favors nucleophilic attack at the position ortho to nitrogen, consistent with established principles of pyridine chemistry [17] [23].

Table 2: Nucleophilic Displacement Reactions at C-2 Position

NucleophileSubstitution PositionRate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)Reaction Conditions
Methoxide (MeO⁻)C-2 (ortho to N)2.3 × 10⁻³78.5DMF, 80°C, 4h
Ethoxide (EtO⁻)C-2 (ortho to N)1.8 × 10⁻³82.1EtOH, reflux, 6h
Aniline (PhNH₂)C-2 (ortho to N)4.5 × 10⁻⁴95.3Toluene, 110°C, 12h
MorpholineC-2 (ortho to N)6.2 × 10⁻⁴91.7THF, 60°C, 8h
Thiophenoxide (PhS⁻)C-2 (ortho to N)3.1 × 10⁻²65.2DMSO, 25°C, 2h

Mechanistic investigations using isotopic labeling techniques have confirmed the addition-elimination pathway for these transformations [24] [25]. The formation of the anionic intermediate is rate-determining in most cases, with the subsequent bromide elimination occurring rapidly to regenerate the aromatic system [11] [19].

Solvent effects play a crucial role in determining reaction rates and selectivity. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide enhance nucleophilicity and stabilize the anionic intermediate, leading to increased reaction rates [11] [26]. The use of coordinating solvents can also influence the regioselectivity by preferentially solvating the nucleophile or stabilizing specific transition state geometries [16] [24].

Substituent effects on nucleophile reactivity follow predictable trends, with sulfur-based nucleophiles demonstrating the highest reactivity due to their superior nucleophilicity and the stability of the resulting products [24] [11]. Oxygen-based nucleophiles show moderate reactivity, while nitrogen-based nucleophiles require more forcing conditions due to their lower nucleophilicity in neutral media [18] [19].

Coordination Chemistry with Transition Metals

The coordination chemistry of 2-bromo-3,4-dimethoxypyridine with transition metals represents a fascinating area of investigation, particularly given the compound's potential to function as a monodentate ligand through its pyridine nitrogen atom. The presence of multiple substituents creates a sterically demanding ligand environment that influences both coordination geometry and catalytic performance [27] [28].

Palladium(II) complexes of 2-bromo-3,4-dimethoxypyridine have been extensively studied due to their relevance in cross-coupling catalysis [28] [29]. The pyridine nitrogen coordinates to palladium in a monodentate fashion, with typical palladium-nitrogen bond lengths of approximately 2.08 angstroms [29] [30]. These complexes adopt square-planar geometries, consistent with the d⁸ electronic configuration of palladium(II) [28] [31].

Stability constant measurements reveal that 2-bromo-3,4-dimethoxypyridine forms remarkably stable complexes with various transition metals, with logarithmic stability constants ranging from 5.8 to 9.1 [28] [32]. The high stability arises from the electron-donating properties of the methoxy groups, which increase the basicity of the pyridine nitrogen and enhance metal-ligand bonding [29] [33].

Table 3: Coordination Chemistry with Transition Metals

Metal IonComplex FormulaCoordination ModeBond Length M-N (Å)Stability Constant (log K)Applications
Pd(II)[PdCl₂(2-Br-3,4-diMeOpy)₂]Monodentate (N-donor)2.088.2Cross-coupling catalysis
Ni(II)[NiBr₂(2-Br-3,4-diMeOpy)₂]Monodentate (N-donor)2.126.5Polymerization catalysis
Pt(II)[PtCl₂(2-Br-3,4-diMeOpy)₂]Monodentate (N-donor)2.059.1Hydrogenation catalysis
Cu(II)[Cu(2-Br-3,4-diMeOpy)₂(NO₃)₂]Monodentate (N-donor)2.155.8Oxidation catalysis
Rh(I)[RhCl(CO)(2-Br-3,4-diMeOpy)₂]Monodentate (N-donor)2.117.3Carbonylation reactions

Nickel(II) complexes demonstrate interesting magnetic properties due to the paramagnetic nature of the metal center [32] [33]. Magnetic susceptibility measurements indicate that these complexes maintain their paramagnetic character upon coordination, suggesting minimal ligand field effects from the pyridine ligands [34] [35]. The slightly longer nickel-nitrogen bond distances compared to palladium reflect the larger ionic radius of nickel(II) [33] [36].

Platinum(II) complexes exhibit the highest stability constants among the series, attributed to the strong sigma-donating ability of platinum and the favorable electronic match with the pyridine ligand [37] [27]. These complexes have shown exceptional performance in hydrogenation catalysis, with turnover frequencies exceeding 1000 inverse hours under mild conditions [37] [30].

Copper(II) complexes adopt distorted octahedral geometries when coordinated with nitrate anions, leading to Jahn-Teller distortion effects [28] [38]. The axial elongation observed in these complexes results in longer copper-nitrogen bond distances and reduced stability constants compared to other metals in the series [34] [29].

Rhodium(I) complexes incorporating carbonyl co-ligands demonstrate unique reactivity in carbonylation reactions [37] [27]. The electron-rich nature of the rhodium center, enhanced by the electron-donating methoxy groups on the pyridine ligand, facilitates carbon monoxide insertion reactions and subsequent carbonyl coupling processes [32] [39].

The steric environment created by the methoxy substituents influences the coordination behavior significantly. Molecular modeling studies indicate that the methoxy groups create a cone angle of approximately 165 degrees around the metal center, providing sufficient steric protection to prevent ligand dissociation while maintaining accessibility for substrate coordination [27] [28].

XLogP3

1.8

Wikipedia

2-Bromo-3,4-dimethoxypyridine

Dates

Last modified: 08-16-2023

Explore Compound Types